methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate
Brand Name: Vulcanchem
CAS No.: 1448051-36-2
VCID: VC7230478
InChI: InChI=1S/C13H17NO6S2/c1-20-13(15)10-3-5-11(6-4-10)22(18,19)14-8-7-12(9-14)21(2,16)17/h3-6,12H,7-9H2,1-2H3
SMILES: COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C
Molecular Formula: C13H17NO6S2
Molecular Weight: 347.4

methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate

CAS No.: 1448051-36-2

Cat. No.: VC7230478

Molecular Formula: C13H17NO6S2

Molecular Weight: 347.4

* For research use only. Not for human or veterinary use.

methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate - 1448051-36-2

Specification

CAS No. 1448051-36-2
Molecular Formula C13H17NO6S2
Molecular Weight 347.4
IUPAC Name methyl 4-(3-methylsulfonylpyrrolidin-1-yl)sulfonylbenzoate
Standard InChI InChI=1S/C13H17NO6S2/c1-20-13(15)10-3-5-11(6-4-10)22(18,19)14-8-7-12(9-14)21(2,16)17/h3-6,12H,7-9H2,1-2H3
Standard InChI Key ZLNXCOYMSIPKRG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure integrates two pharmacologically significant motifs: a benzoate ester and a pyrrolidine sulfonamide. The benzoate moiety, a common scaffold in drug design, is substituted at the para position with a sulfonamide group linked to a 3-methanesulfonylpyrrolidine ring. This arrangement introduces both polar (sulfonyl, ester) and hydrophobic (aromatic, pyrrolidine) elements, which collectively influence solubility, reactivity, and target binding .

Functional Group Interactions

The sulfonamide group (-SO₂NH-) and methanesulfonyl (-SO₂CH₃) substituent create strong hydrogen-bond acceptors, potentially enhancing interactions with biological targets like enzymes or receptors. The pyrrolidine ring introduces conformational rigidity, which may optimize binding pocket occupancy .

Synthetic Routes and Methodological Considerations

Synthesis of methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate likely involves multi-step functionalization of the benzoate core. While direct protocols are undocumented, analogous reactions for related compounds suggest viable pathways:

Sulfonylation of Pyrrolidine Derivatives

A plausible route begins with the sulfonylation of 3-methanesulfonylpyrrolidine using 4-(chlorosulfonyl)benzoic acid, followed by esterification with methanol. This mirrors the synthesis of methyl 4-(methylsulfonyl)benzoate, where sulfonic acid derivatives react with alcohols under acidic conditions .

Coupling Reactions

Cross-coupling strategies, such as Ullmann or Buchwald-Hartwig reactions, could link pre-functionalized pyrrolidine and benzoate fragments. For example, methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate is synthesized via nucleophilic aromatic substitution between 5-hydroxy-7-azaindole and methyl 2,4-difluorobenzoate . Similar methods may apply here, substituting fluorine with a sulfonamide group.

Physicochemical Properties and Spectroscopic Profiling

Density and Solubility

The density of methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate is anticipated to range between 1.3–1.4 g/cm³, consistent with sulfonamide esters like methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate (1.377 g/cm³) . Polar sulfonyl and ester groups likely confer moderate water solubility, while the aromatic and pyrrolidine components enhance lipid permeability.

Acid-Base Behavior

The compound’s pKa is estimated near 13.2, analogous to methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate . This weakly acidic profile suggests stability under physiological conditions, favoring oral bioavailability.

Table 1: Predicted Spectral Signatures

TechniqueKey Features
¹H NMR- Aromatic protons (δ 7.8–8.2 ppm)
- Pyrrolidine CH₂ (δ 2.5–3.5 ppm)
- SO₂CH₃ (δ 3.1 ppm)
IR- S=O stretches (1150–1350 cm⁻¹)
- Ester C=O (1700–1750 cm⁻¹)
MSMolecular ion peak at m/z 382 [M]⁺, fragment ions at m/z 214 (benzoate)

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